molecular formula C18H14ClN3O2 B4092707 3-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE

3-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE

Cat. No.: B4092707
M. Wt: 339.8 g/mol
InChI Key: LRKMJKNAAABILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, an indole moiety, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Construction of the Imidazole Ring: The imidazole ring can be formed through a condensation reaction between an aldehyde and an amine, followed by cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer effects may result from its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-BROMOPHENYL)-5-(1H-INDOL-3-YLMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    3-(4-METHOXYPHENYL)-5-(1H-INDOL-3-YLMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE: Contains a methoxyphenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 3-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, may enhance its antimicrobial and anticancer properties compared to similar compounds with different substituents.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-12-5-7-13(8-6-12)22-17(23)16(21-18(22)24)9-11-10-20-15-4-2-1-3-14(11)15/h1-8,10,16,20H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKMJKNAAABILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE
Reactant of Route 2
Reactant of Route 2
3-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE
Reactant of Route 3
3-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE
Reactant of Route 4
3-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE
Reactant of Route 5
3-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE
Reactant of Route 6
Reactant of Route 6
3-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.